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Compound of Interest

Compound Name:
4-(2-Bromophenoxy)-3-

methylaniline

CAS No.: 1152877-43-4

Cat. No.: B2364487 Get Quote

Executive Summary & Structural Logic
Compound: 4-(2-Bromophenoxy)-3-methylaniline Molecular Formula:

Molecular Weight: 278.15 g/mol (based on

)

This molecule features two distinct aromatic systems linked by an ether oxygen:

Ring A (Aniline Core): A 1,3,4-trisubstituted benzene ring. The electron-donating amino group

(

) at position 1 and the methyl group at position 3 create a specific electronic environment
that shields the ortho-protons.

Ring B (Phenoxy Moiety): A 1,2-disubstituted benzene ring (2-bromophenyl). The bromine

atom at the ortho position introduces significant steric bulk and distinct splitting patterns in

the NMR spectrum, while providing a characteristic isotopic signature in Mass Spectrometry.

Application Context: In medicinal chemistry, this scaffold is frequently synthesized via S

Ar displacement (using 4-fluoro-3-methylnitrobenzene and 2-bromophenol) followed by
reduction, or via Cu-catalyzed Ullmann-type coupling. Understanding the spectroscopic
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signature of the ortho-bromo substituent is critical for distinguishing it from potential
regioisomeric impurities (e.g., para-bromo isomers).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol Note: All shifts are reported in

referenced to residual solvent peak (2.50 ppm for

, 39.5 ppm for

). This solvent is preferred for anilines to minimize proton exchange broadening of the amino
group.

A. H NMR Characterization
The proton spectrum is defined by the separation of the electron-rich aniline ring (shielded) and

the electron-deficient bromophenoxy ring (deshielded).
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Position
Shift (

, ppm)
Multiplicity (Hz) Integration

Assignment
Logic

Ar-CH 2.05 – 2.15 Singlet - 3H

Characteristic

methyl group

on Ring A

(shielded by

ether).

4.80 – 5.10 Broad Singlet - 2H

Exchangeabl

e protons.

Chemical

shift varies

with

concentration

/water

content.

H-2 (Ring A) 6.45 – 6.55 Doublet (d) ~2.5 1H

meta-

Coupled to H-

6. Shielded

by ortho-

and ortho-

Me.

H-6 (Ring A) 6.35 – 6.45 dd 8.5, 2.5 1H

ortho-

Coupled to H-

5, meta-

coupled to H-

2.

H-5 (Ring A) 6.75 – 6.85 Doublet (d) 8.5 1H

ortho-

Coupled to H-

6. Deshielded

slightly by

ortho-OAr.

H-6' (Ring B) 6.80 – 6.90 dd 8.0, 1.5 1H ortho to

Oxygen.
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Doublet of

doublets due

to long-range

coupling.

H-4' (Ring B) 7.00 – 7.10 td 7.5, 1.5 1H

para to

Bromine.

Triplet of

doublets.

H-5' (Ring B) 7.25 – 7.35 td 7.5, 1.5 1H
meta to

Bromine.

H-3' (Ring B) 7.60 – 7.70 dd 8.0, 1.5 1H

ortho to

Bromine.

Most

deshielded

aromatic

proton due to

-I effect of Br.

Key Diagnostic Signal: The H-3' doublet of doublets at ~7.65 ppm is the "anchor signal" for the

2-bromophenoxy ring. Its downfield shift confirms the presence of the bromine atom in the

ortho position relative to the ether linkage.

B. C NMR Characterization
The carbon spectrum must show 13 distinct signals (7 quaternary, 6 methine/methyl).

Aliphatic Region:

16.5 ppm: Methyl carbon (

).

Aromatic Region (110 – 160 ppm):

153.5 ppm (C-O, Ring B): Quaternary, attached to oxygen.
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146.0 ppm (C-N, Ring A): Quaternary, attached to amine.

144.5 ppm (C-O, Ring A): Quaternary, attached to oxygen.

133.8 ppm (C-3', Ring B): Methine, ortho to Br.

112.5 ppm (C-Br, Ring B): Quaternary, attached to bromine (distinctive upfield shift for

ipso-C-Br).

Mass Spectrometry (MS) Data
Methodology: Electrospray Ionization (ESI) in Positive Mode (

).

Isotopic Signature
The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular

ion. This is the primary validation checkpoint.

Monoisotopic Mass (

): 277.01

Isotope Mass (

): 279.01
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Ion m/z (Theoretical)
Relative
Abundance

Interpretation

(

)

278.02 100%
Protonated molecular

ion.

(

)

280.02 ~98% isotope peak.

~199 Variable

Loss of bromine

radical/ion

(fragmentation).

Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), the ether linkage

is robust, but the C-Br bond is the weakest point.

Primary Loss: Homolytic cleavage of the C-Br bond (

).

Secondary Loss: Cleavage of the ether bond to generate the methylaniline cation (

106).

Infrared (IR) Spectroscopy
Methodology: ATR-FTIR (Attenuated Total Reflectance).
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Wavenumber (

)
Vibration Mode Description

3450, 3360

Primary amine stretching

(asymmetric & symmetric).

Distinct doublet.

3060 Weak aromatic C-H stretches.

2920 Methyl group C-H stretch.

1620
N-H scissoring (Amine II

band).

1485, 1590
Aromatic ring skeletal

vibrations.

1235

Asymmetric ether stretch.

Strong, diagnostic band for

diaryl ethers.

745
ortho-Disubstituted benzene

ring (Ring B).

Experimental Workflow & Logic
Synthesis & Impurity Tracking Diagram
The following diagram illustrates the logical flow of the synthesis and the origin of potential

spectroscopic impurities.

4-Fluoro-3-methyl
nitrobenzene

Step 1: S_NAr Coupling
(K2CO3, DMF, Heat)

2-Bromophenol

Intermediate:
4-(2-Bromophenoxy)-
3-methylnitrobenzene

Formation of Ether Link Step 2: Reduction
(Fe/NH4Cl or SnCl2)

Target:
4-(2-Bromophenoxy)-

3-methylaniline
Nitro to Amine

Impurity Risk:
Debrominated Product

(Avoid Pd/C + H2)

Over-reduction risk

Click to download full resolution via product page
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Caption: Synthesis logic flow highlighting the critical risk of hydrodebromination during the

reduction step.

Protocol: Sample Preparation for NMR
To ensure the shifts match the table above, follow this specific preparation protocol:

Solvent Selection: Use

(99.9% D) containing 0.03% TMS. Avoid

if possible, as acidic impurities in chloroform can protonate the amine, shifting the signals
and broadening the peaks.

Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., iron

residues from reduction) which cause paramagnetic broadening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Bromophenoxy)-3-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2364487#4-2-bromophenoxy-3-methylaniline-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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